Address the limitations of standard carboxylates in drug discovery. Pyrazolopyridin-2-ol mimics carboxylates with improved cellular permeability and intrinsic fluorescence, eliminating bulky fluorophores. - pKa ~5.39 mimics physiological deprotonation for target engagement. - Lactim-lactam tautomerism enables divergent O/N-functionalization for library synthesis. - Demonstrated superior potency in hDHODH inhibitor development. Streamlined single-precursor supply.
Pyrazolo[1,5-a]pyridin-2-ol (CAS 59942-87-9) is a highly versatile bicyclic heteroaromatic building block that predominantly exists in equilibrium with its tautomer, pyrazolo[1,5-a]pyridin-2(1H)-one. In medicinal chemistry and advanced materials synthesis, it is primarily procured as a bioisostere for carboxylic acids due to its acidic hydroxyl group (pKa ~5.39), which closely mimics carboxylate deprotonation at physiological pH [1]. Beyond its isosteric utility, the fused 10-π-electron system imparts intrinsic fluorescence and tunable lipophilicity, making it a highly sought-after precursor for developing trackable bioactive ligands, potent kinase/enzyme inhibitors, and complex functionalized indolizine-like arrays [2].
Procuring a standard benzoic acid or a non-hydroxylated pyrazolo[1,5-a]pyridine as a generic substitute fundamentally compromises both the physicochemical and analytical advantages of this specific scaffold. Standard carboxylic acids often suffer from poor cellular permeability and lack intrinsic fluorescence, requiring the attachment of bulky fluorophores that disrupt target binding [1]. Conversely, non-hydroxylated pyrazolopyridines lack the critical acidic proton (pKa ~5) necessary for carboxylate mimicry and fail to provide the lactim-lactam tautomerism required for divergent O- versus N-functionalization during downstream synthesis [2]. Consequently, substitution leads to either a loss of target affinity or the inability to perform selective late-stage modifications.
When utilized as a carboxylic acid bioisostere in the synthesis of human dihydroorotate dehydrogenase (hDHODH) inhibitors, the pyrazolo[1,5-a]pyridin-2-ol scaffold demonstrates significantly enhanced cellular efficacy compared to traditional carboxylate-bearing benchmarks. In direct comparative assays, a derivative based on this scaffold (MEDS433) achieved an EC50 of 32.8 nM in THP1 cell lines, outperforming the clinical benchmark brequinar (EC50 = 265 nM) by approximately an order of magnitude, despite both exhibiting comparable enzymatic IC50 values (~1.2–1.8 nM) [1]. This enhancement is attributed to the optimized lipophilicity-polarity balance provided by the pyrazolo[1,5-a]pyridin-2-ol core.
| Evidence Dimension | Cellular efficacy (EC50 in THP1 cells) |
| Target Compound Data | 32.8 nM (Pyrazolo[1,5-a]pyridin-2-ol derivative MEDS433) |
| Comparator Or Baseline | 265 nM (Brequinar, standard carboxylate benchmark) |
| Quantified Difference | ~8-fold improvement in cellular EC50 |
| Conditions | THP1 acute myeloid leukemia cell line assay |
Validates the procurement of this scaffold to overcome the poor membrane permeability traditionally associated with standard carboxylic acid groups in drug design.
Pyrazolo[1,5-a]pyridin-2-ol serves as an 'acidic fluostere' (fluorescent isostere), providing intrinsic emission properties without the need for appending large, sterically demanding fluorophores that typically disrupt ligand-receptor interactions. Physicochemical profiling confirms the scaffold maintains a biologically relevant pKa of 5.39 while offering tunable emission profiles through simple functionalization at the 3-position[1]. Compared to non-fluorescent standard bioisosteres, this allows for direct in vitro and in vivo imaging of the resulting active pharmaceutical ingredients without altering their molecular footprint.
| Evidence Dimension | Intrinsic fluorescence combined with acidity |
| Target Compound Data | pKa = 5.39 with intrinsic 10-π-electron fluorescence |
| Comparator Or Baseline | Standard bioisosteres (e.g., tetrazole) lacking intrinsic fluorescence |
| Quantified Difference | Enables direct fluorescence tracking without >300 Da mass addition of standard fluorophores |
| Conditions | Physiological pH (7.4) aqueous environments |
Essential for chemical biologists procuring precursors for theranostic agents or trackable small-molecule inhibitors where maintaining a low molecular weight is critical.
The procurement of Pyrazolo[1,5-a]pyridin-2-ol offers distinct processability advantages due to its lactim-lactam equilibrium (pyrazolo[1,5-a]pyridin-2-ol ⇌ pyrazolo[1,5-a]pyridin-2(1H)-one). This tautomerism enables divergent synthetic pathways that are impossible with non-hydroxylated analogs. Under specific basic conditions (e.g., K2CO3/DMF), the scaffold can be selectively O-alkylated to yield 2-alkoxypyrazolo[1,5-a]pyridines, whereas alternative conditions or coupling reagents can drive N-functionalization [1]. This dual reactivity profile provides synthetic chemists with a highly versatile handle for library generation, significantly reducing the number of synthetic steps compared to building libraries from distinct pre-functionalized starting materials.
| Evidence Dimension | Divergent functionalization pathways |
| Target Compound Data | Dual O- and N-alkylation/arylation handles via tautomerism |
| Comparator Or Baseline | Non-hydroxylated pyrazolo[1,5-a]pyridines (single functionalization trajectory) |
| Quantified Difference | Eliminates the need for separate starting materials for O- vs N-linked library synthesis |
| Conditions | Standard basic alkylation (e.g., K2CO3 in DMF) |
Reduces procurement complexity and supply chain costs by allowing a single versatile building block to serve as the precursor for multiple divergent structural libraries.
Leveraging its proven superiority over standard carboxylates in cellular permeability (as demonstrated in hDHODH inhibitor development), this compound is the optimal starting material for synthesizing bioavailable inhibitors targeting metabolic reprogramming in cancer and broad-spectrum viral replication [1].
Due to its unique 'fluostere' properties, the scaffold is highly recommended for creating inherently fluorescent ligands for receptor mapping and cellular imaging, avoiding the severe steric penalties associated with traditional bulky fluorophore conjugation [2].
The predictable lactim-lactam tautomerism allows process and discovery chemists to use this single precursor to synthesize diverse libraries of both O-linked and N-linked pyrazolopyridine derivatives, streamlining procurement and synthesis workflows [3].